1,2-Bis(bromomethyl)naphthalene

Catalog No.
S721436
CAS No.
59882-98-3
M.F
C12H10Br2
M. Wt
314.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(bromomethyl)naphthalene

CAS Number

59882-98-3

Product Name

1,2-Bis(bromomethyl)naphthalene

IUPAC Name

1,2-bis(bromomethyl)naphthalene

Molecular Formula

C12H10Br2

Molecular Weight

314.01 g/mol

InChI

InChI=1S/C12H10Br2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2

InChI Key

FONHMGXRXCPGMD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)CBr

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)CBr

1,2-Bis(bromomethyl)naphthalene is an organic compound characterized by two bromomethyl groups attached to the naphthalene ring at the 1 and 2 positions. Its chemical formula is C₁₂H₈Br₂, and it is a member of the naphthalene derivatives, which are known for their aromatic properties and potential applications in various fields, including materials science and organic synthesis. The presence of bromine atoms enhances its reactivity, making it a useful intermediate in

Due to the lack of information on the specific applications of 1,2-Bis(bromomethyl)naphthalene, a discussion on its mechanism of action is not possible at this point.

Since information on 1,2-Bis(bromomethyl)naphthalene is limited, it's crucial to handle any unknown compound with caution. Here are some general safety considerations for haloaromatic compounds:

  • Toxicity: Aromatic halides can be toxic upon inhalation, ingestion, or skin contact [].
  • Skin and Eye Irritation: Potential for irritation or burns on contact with skin and eyes [].
  • Flammability: May be combustible, requiring proper handling and storage away from heat sources [].
Due to the electrophilic nature of the bromomethyl groups. Notably, it can undergo:

  • Dehalogenative Homocoupling: This reaction occurs on surfaces like gold (Au(111)), leading to the formation of hydrocarbon dimers or polymers. The compound can yield poly(o-naphthylene vinylidene), which can further dehydrogenate to form conjugated derivatives upon thermal treatment .
  • Diels-Alder Reactions: It has been reported that this compound can generate α′-bromo derivatives when reacted with N-bromosuccinimide (NBS), leading to tribromo products .
  • Photobromination: Under visible light irradiation, it can react with NBS to yield various bis(bromomethyl) products with improved selectivity and efficiency .

1,2-Bis(bromomethyl)naphthalene can be synthesized through several methods:

  • Photobromination: Utilizing N-bromosuccinimide under visible light irradiation in a suitable solvent (e.g., benzene) allows for selective bromination of naphthalene derivatives .
  • Bromination Reactions: Direct bromination of naphthalene using molecular bromine or NBS can yield this compound efficiently .
  • On-Surface Reactions: Recent studies have explored on-surface reactions that allow for the synthesis of this compound via selective dehalogenative coupling on metal surfaces .

1,2-Bis(bromomethyl)naphthalene finds applications in various fields:

  • Material Science: It serves as a precursor for synthesizing conjugated polymers and nanostructures due to its ability to participate in polymerization reactions.
  • Organic Synthesis: This compound is utilized as an intermediate in the synthesis of more complex organic molecules and materials.
  • Surface Chemistry: Its unique reactivity makes it suitable for studies involving surface interactions and modifications.

Studies on the interactions of 1,2-bis(bromomethyl)naphthalene with other compounds have focused on its reactivity patterns. For example, its coupling reactions on surfaces like Au(111) have been analyzed using advanced techniques such as scanning tunneling microscopy and density functional theory calculations. These studies provide insights into the mechanisms governing its reactivity and potential applications in nanotechnology .

1,2-Bis(bromomethyl)naphthalene shares similarities with several other brominated naphthalene derivatives. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
1,8-Bis(bromomethyl)naphthaleneBrominated naphthalene derivativeExhibits different reactivity patterns compared to 1,2-bis(bromomethyl)naphthalene .
2,3-Bis(bromomethyl)naphthaleneAnother isomeric formKnown for dimerization leading to different polymeric structures .
2-(Bromomethyl)naphthaleneMonobrominated derivativeSimpler structure but useful in various synthetic pathways .

Uniqueness

The uniqueness of 1,2-bis(bromomethyl)naphthalene lies in its specific positioning of bromomethyl groups which influences its reactivity and potential applications in creating unique polymer structures that differ from those formed by other isomers. Its ability to undergo on-surface reactions also sets it apart from simpler derivatives.

IUPAC Nomenclature and Molecular Structure

The IUPAC name is 1,2-bis(bromomethyl)naphthalene, with the systematic structure C₁₂H₁₀Br₂. The molecule consists of a planar naphthalene ring (two fused benzene rings) substituted with bromomethyl groups at adjacent positions (1 and 2). The substituents are oriented in a peri configuration, enhancing steric interactions and influencing reactivity.

ParameterValue
Molecular FormulaC₁₂H₁₀Br₂
Molecular Weight314.020 g/mol (exact), 314.02 g/mol (average)
SMILESBrCC1=CC=C2C=CC=CC2=C1CBr
InChIInChI=1S/C12H10Br2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2
CAS Registry Number59882-98-3

Synonyms and Related Compounds

Common synonyms include 1,2-bis(bromomethyl)naphthalene, naphthalene, 1,2-bis(bromomethyl)-, and MDL No. MFCD00091071 . Structurally analogous compounds include 1,4-bis(bromomethyl)naphthalene (CAS 58791-49-4) and 2,7-bis(bromomethyl)naphthalene (CAS 38309-89-6), which differ in substitution patterns and reactivity .

Historical Context in Organic Chemistry

Early Synthesis and Reactivity Studies

The synthesis of bis(bromomethyl)naphthalenes dates to early 20th-century bromination methods. A pivotal study in 1992 demonstrated the photobromination of dimethylnaphthalenes using N-bromosuccinimide (NBS), yielding bis(bromomethyl)arenes quantitatively . This method leveraged visible light in benzene solvent to enhance selectivity and simplify purification.

Evolution of Synthetic Protocols

Subsequent work in the 2000s explored bromination under thermal and photolytic conditions. For example, brominating naphthalene derivatives with Br₂ over KSF clay produced tetrabrominated products, which were later converted to dibrominated analogs via proto-debromination . These advancements underscored the compound’s utility in synthesizing polyhalogenated aromatics.

Significance in Synthetic Organic Chemistry

Role in Macrocyclic and Crosslinked Polymer Synthesis

1,2-Bis(bromomethyl)naphthalene is a key precursor for macrocycles and crosslinking agents:

  • Thiol Bis-Alkylation: The bromomethyl groups undergo nucleophilic substitution with thiols, enabling the formation of disulfide-linked macrocycles. This method is critical in peptide cyclization and drug delivery systems .
  • Diels-Alder Reactions: The compound participates in [4+2] cycloadditions, forming phenanthrene derivatives. For instance, α′-bromo-1,2-naphthoquinodimethane reacts with dienophiles like E-phenylmaleimide to yield fused aromatic systems .
  • Bis-Amidine Synthesis: Bromomethyl groups are replaced with nitrile intermediates, followed by amidination to produce potent antimicrobial agents such as heptamidine analogs .
ApplicationReaction TypeProduct/Outcome
Macrocyclic Peptide SynthesisThiol Bis-AlkylationDisulfide-linked cyclic peptides
Phenanthrene SynthesisDiels-Alder ReactionFused polycyclic aromatics
Antimicrobial Agent SynthesisNucleophilic SubstitutionBis-amidine derivatives

Utility in Material Science and Bioconjugation

The compound’s bromomethyl groups enable:

  • Crosslinking Polymers: Used to create three-dimensional polymer networks for enhanced mechanical properties.
  • Bioconjugation: Bromomethyl groups react with thiols in biomolecules, facilitating the attachment of drugs or probes to proteins or nucleic acids.

Basic Identification Parameters and Registry Information

Registry Data and Physical Properties

Key identifiers and physical properties are summarized below:

ParameterValue
Molecular FormulaC₁₂H₁₀Br₂
Molecular Weight314.020 g/mol (exact), 314.02 g/mol (average)
Melting Point91–94°C (lit.) (for 1,2-bis(bromomethyl)benzene, analogous)
Boiling Point140°C / 20 mmHg (analogous)
SolubilitySoluble in ethanol, ether, chloroform; slightly soluble in petroleum ether
CAS Registry Number59882-98-3
European Community (EC)667-855-5

Spectroscopic and Computational Data

  • InChIKey: FONHMGXRXCPGMD-UHFFFAOYSA-N
  • PubChem CID: 3403551
  • NMR Data: Not explicitly reported in public databases, but analogous compounds show aromatic proton signals at δ 7.0–8.5 ppm and methylene protons at δ 4.2–4.8 ppm .

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1,2-bis(bromomethyl)naphthalene

Dates

Modify: 2023-08-15

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